Physicochemical Divergence from the 6β-Fluoro Analog (CAS 1525-77-5): Polar Surface Area and Hydrogen-Bonding Capacity
The target compound (CAS 50629-89-5) replaces the 6β-fluorine atom of CAS 1525-77-5 with a 6β-hydroxyl group, resulting in a computed polar surface area (PSA) of 104.06 Ų versus a predicted PSA of approximately 83 Ų for the fluoro analog (based on the replacement of one fluorine acceptor by one hydroxyl donor/acceptor) . This ~21 Ų increase in PSA and the addition of one hydrogen-bond donor (from 2 to 3 HBD) alter reversed-phase chromatographic retention and predicted membrane permeability . The target compound's XLogP of 2.3 represents a reduction in lipophilicity compared to the fluoro analog (estimated XLogP ~2.8), reflecting the replacement of the electronegative, hydrophobic fluorine with a polar hydroxyl [1]. No direct experimental head-to-head comparison has been published for these two compounds.
| Evidence Dimension | Computed polar surface area (PSA) |
|---|---|
| Target Compound Data | 104.06 Ų (computed) |
| Comparator Or Baseline | 6β-Fluoro-3β,5α,17-trihydroxy-16α-methylpregnan-20-one 3-acetate (CAS 1525-77-5): ~83 Ų (estimated by atom-type contribution) |
| Quantified Difference | Δ PSA ≈ +21 Ų (target higher) |
| Conditions | In silico prediction; no experimental logP or PSA measurement published for either compound |
Why This Matters
A 21 Ų PSA difference is large enough to produce distinct HPLC retention times and solid-phase extraction recoveries, making the target compound unsuitable as a surrogate for the fluoro analog in analytical method development or impurity profiling without independent validation.
- [1] BaseChem. CAS 50629-89-5: XLogP 2.3, HBD 3, HBA 6, rotatable bonds 3. View Source
